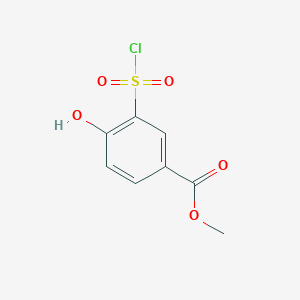
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 4-hydroxybenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: Methyl 4-hydroxybenzoate is dissolved in an inert solvent such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Reaction Progress: The reaction mixture is stirred at room temperature for several hours to ensure complete chlorosulfonation.
Workup: The reaction mixture is quenched with ice-cold water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: The compound can be reduced to form the corresponding sulfonamide using reducing agents like tin(II) chloride.
Hydrolysis: Hydrolysis of the chlorosulfonyl group in the presence of water or aqueous base yields the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide or water can be used to hydrolyze the chlorosulfonyl group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis of the chlorosulfonyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfonyl-containing compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of methyl 3-(chlorosulfonyl)-4-hydroxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-chlorosulfonylbenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Methyl 3-(chlorosulfonyl)benzoate: Lacks the hydroxyl group at the 4-position, affecting its chemical behavior.
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, leading to variations in its chemical properties and applications.
The presence of the hydroxyl group in this compound imparts unique reactivity and binding characteristics, making it a valuable compound in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H7ClO5S |
|---|---|
Molekulargewicht |
250.66 g/mol |
IUPAC-Name |
methyl 3-chlorosulfonyl-4-hydroxybenzoate |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4,10H,1H3 |
InChI-Schlüssel |
YZJQKPHPSJCQIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)



![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
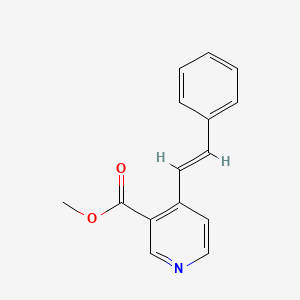
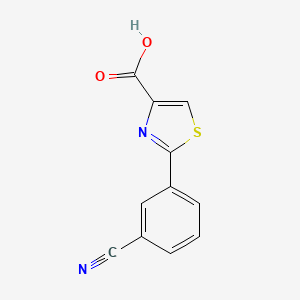
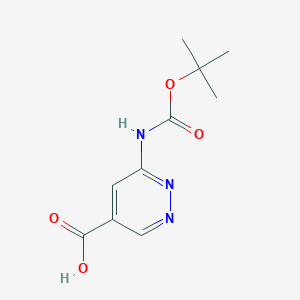
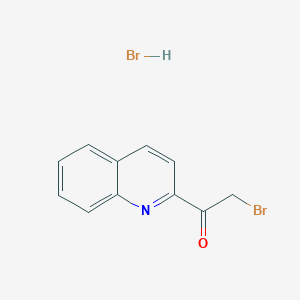
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)

